3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Overview
Description
2’-O-Methyl-5-methyl-U CEP is a uridine derivative used primarily in the synthesis of nucleic acids. This compound is known for its role in various biochemical and pharmaceutical applications, particularly in the field of genetic research and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Methyl-5-methyl-U CEP typically involves multiple steps. One common method includes the protection of uridine followed by methylation and phosphorylation. The process begins with the protection of the 5’-hydroxyl group of uridine using a dimethoxytrityl (DMT) group. The 2’-hydroxyl group is then methylated using methyl iodide in the presence of a base. The final step involves the phosphorylation of the 3’-hydroxyl group using a phosphoramidite reagent .
Industrial Production Methods
Industrial production of 2’-O-Methyl-5-methyl-U CEP follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesizers and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2’-O-Methyl-5-methyl-U CEP undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methylated positions, often using reagents like sodium azide or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, thiols, halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2’-O-Methyl-5-methyl-U CEP can yield uridine derivatives with additional oxygen functionalities, while reduction can lead to deoxygenated uridine analogs .
Scientific Research Applications
2’-O-Methyl-5-methyl-U CEP has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified nucleic acids and oligonucleotides.
Biology: Plays a role in genetic research, particularly in the study of RNA and DNA modifications.
Medicine: Investigated for its potential in antiviral and anticancer therapies.
Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics .
Mechanism of Action
The mechanism of action of 2’-O-Methyl-5-methyl-U CEP involves its incorporation into nucleic acids. The methylation at the 2’-position enhances the stability of the nucleic acid, making it more resistant to enzymatic degradation. This modification also affects the binding affinity of nucleic acids to proteins and other molecules, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
2’-O-Methyluridine: Similar in structure but lacks the 5-methyl group.
5-Methyluridine: Similar but lacks the 2’-O-methyl group.
2’-O-Methyl-5-methylcytidine: Contains a cytidine base instead of uridine
Uniqueness
2’-O-Methyl-5-methyl-U CEP is unique due to its dual modifications at the 2’- and 5-positions. This combination enhances its stability and binding properties, making it particularly useful in applications requiring high stability and specificity .
Properties
IUPAC Name |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H51N4O9P/c1-27(2)45(28(3)4)55(52-24-12-23-42)54-36-35(53-39(37(36)50-8)44-25-29(5)38(46)43-40(44)47)26-51-41(30-13-10-9-11-14-30,31-15-19-33(48-6)20-16-31)32-17-21-34(49-7)22-18-32/h9-11,13-22,25,27-28,35-37,39H,12,24,26H2,1-8H3,(H,43,46,47)/t35-,36-,37-,39-,55?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJRPRHRYILEOK-VNZAIEIISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H51N4O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601104318 | |
Record name | Uridine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-5-methyl-2′-O-methyl-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601104318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
774.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153631-20-0 | |
Record name | Uridine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-5-methyl-2′-O-methyl-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153631-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Uridine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-5-methyl-2′-O-methyl-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601104318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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